![molecular formula C12H13BrN2S B1481895 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090941-51-6](/img/structure/B1481895.png)
4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole (BMCTP) is a novel heterocyclic compound with a broad range of applications in scientific research. It has been used in a variety of experiments, ranging from organic synthesis to biochemical and physiological studies. BMCTP is a highly stable compound, with a high melting point and good solubility in organic solvents. It has a strong affinity for biological molecules and is able to interact with a variety of receptors and enzymes.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those related to the compound , have been a significant area of research. Studies have focused on the development of new synthetic routes, the characterization of these compounds using various analytical techniques, and the investigation of their structural properties.
One study explored the synthesis and characterization of new chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, demonstrating their potential antimicrobial activities against a range of pathogens. The study also evaluated the cytotoxicity of these compounds, indicating their safety profile for further biological applications (Hamed et al., 2020).
Another research effort involved the ultrasound-assisted synthesis of new pyrazole derivatives as cell cycle inhibitors, highlighting the method's efficiency and the compounds' modest apoptotic effects in human cancer cells (Nițulescu et al., 2015).
Antimicrobial and Anticancer Activities
Pyrazole derivatives have been investigated for their potential antimicrobial and anticancer activities, providing insights into their therapeutic applications.
The antimicrobial activity of pyrazole-based Schiff bases was investigated, showing varying degrees of effectiveness against gram-negative and gram-positive bacteria, as well as fungi. This study underscores the significance of the Schiff base moiety in determining the biological activity of these compounds (Hamed et al., 2020).
Research on pyrazole derivatives as anticancer agents has revealed their potential to inhibit cell cycle kinases, with certain compounds inducing apoptosis and affecting cell cycle progression in cancer cells, suggesting their promise as anticancer drugs (Nițulescu et al., 2015).
Fluorescent Properties and Structural Insights
The fluorescent properties and structural insights into pyrazole derivatives have been of interest, contributing to the understanding of their chemical behavior and potential applications in materials science.
- A study on the synthesis, spectral characterization, and fluorescent assessment of pyrazoline derivatives highlighted their fluorescence emission in the blue region, offering possibilities for their use in fluorescence-based applications and materials science (Ibrahim et al., 2016).
properties
IUPAC Name |
4-(bromomethyl)-1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVGCVHXQPFTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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